molecular formula C22H22N2O4S2 B2602565 methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate CAS No. 922485-45-8

methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate

Cat. No.: B2602565
CAS No.: 922485-45-8
M. Wt: 442.55
InChI Key: FLUFRMAZPCBLQX-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate is a synthetic organic compound characterized by a 1,3-benzothiazole core substituted with a methylsulfanyl group at position 4. The benzothiazole moiety is linked via a carbamoyl bridge to a methyl benzoate ester, with an oxolane (tetrahydrofuran) methyl group further modifying the carbamoyl nitrogen.

Properties

IUPAC Name

methyl 4-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-27-21(26)15-10-8-14(9-11-15)20(25)24(13-16-5-4-12-28-16)22-23-19-17(29-2)6-3-7-18(19)30-22/h3,6-11,16H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFRMAZPCBLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the methylsulfanyl group via nucleophilic substitution. The oxolan-2-ylmethyl group is then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The oxolan-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methylsulfanyl group may also play a role in its biological effects by influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • Target Compound: Features a 1,3-benzothiazole ring system, a bicyclic structure with a benzene fused to a thiazole (one sulfur, one nitrogen).
  • LS-03205 (Thiadiazole Derivative) : Contains a 1,3,4-thiadiazole ring, a planar 5-membered heterocycle with two nitrogens and one sulfur. The phenylcarbamoyl group at position 5 enhances lipophilicity and may facilitate π-π stacking interactions .

Substituent Analysis

Feature Target Compound LS-03205 (Thiadiazol Derivative)
Heterocyclic Substituent Oxolan-2-ylmethyl (tetrahydrofuran-derived) enhances solubility in polar solvents. Methoxy group provides moderate polarity but limits conformational flexibility.
Carbamoyl Linkage Connects benzothiazole to benzoate; oxolane group introduces stereochemical complexity. Links thiadiazole to benzoate; phenylcarbamoyl adds steric bulk.
Molecular Weight ~423.5 g/mol (estimated) 369.4 g/mol

Bioactivity and Patentability

  • Target Compound : The methylsulfanyl group may enhance binding to cysteine-rich targets (e.g., kinases), while the oxolane group could modulate bioavailability.
  • LS-03205 : The phenylcarbamoyl moiety is associated with enzyme inhibition (e.g., carbonic anhydrase) but may suffer from rapid metabolic clearance due to esterase susceptibility .
  • Structural Similarity Analysis: Tanimoto coefficients (Tc) using MACCS or ECFP4 fingerprints would likely show moderate similarity (~0.4–0.6) due to shared benzoate and carbamoyl motifs but divergent heterocycles . Patentability hinges on non-obviousness of the oxolane-benzothiazole combination versus prior thiadiazole derivatives .

Biological Activity

Methyl 4-{[4-(methylsulfanyl)-1,3-benzothiazol-2-yl][(oxolan-2-yl)methyl]carbamoyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S. Its structure features a benzothiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial applications.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to benzothiazole derivatives. For instance, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been shown to act as high-affinity inhibitors of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. These compounds exhibited binding affinities in the nanomolar range, indicating strong interactions with CAIX, which could be leveraged for cancer treatment .

Table 1: Binding Affinities of Related Compounds to CAIX

CompoundKd (nM)Selectivity
Methyl 2-bromo-4-sulfamoyl-benzoate0.12High
Methyl 2-chloro-4-sulfamoyl-benzoate0.15High
Methyl 4-sulfamoyl-benzoate9200Low

2. Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant antimicrobial activity. The presence of the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating a series of benzothiazole derivatives found that those with a methylsulfanyl substitution exhibited enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .

Mechanistic Insights

The biological activity of this compound can be explained through various mechanisms:

  • Enzyme Inhibition: The compound's structural features allow it to act as an inhibitor for enzymes like carbonic anhydrase, which plays a crucial role in tumor proliferation.
  • Membrane Interaction: The lipophilic nature due to the methylsulfanyl group aids in membrane disruption in microbial cells.

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